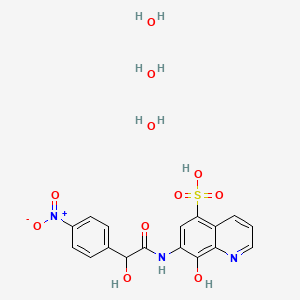
5-Quinolinesulfonic acid, 8-hydroxy-7-((beta-hydroxy-p-nitro-alpha-oxo)phenethylamino)-, trihydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a quinoline core, a sulfonic acid group, and a nitrophenylacetamido moiety. It is commonly used in various scientific research applications due to its versatile reactivity and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate typically involves multi-step organic reactions. The process begins with the formation of the quinoline core, followed by the introduction of the sulfonic acid group and the nitrophenylacetamido moiety. Common reagents used in these reactions include sulfonating agents, nitrating agents, and acylating agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve high-quality products .
Analyse Chemischer Reaktionen
Types of Reactions
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different functionalized products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with specific temperatures, solvents, and catalysts being employed .
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, amino-substituted compounds, and functionalized sulfonic acid derivatives. These products are often used as intermediates in further chemical synthesis or as final products in research applications .
Wissenschaftliche Forschungsanwendungen
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate involves its interaction with specific molecular targets and pathways. The compound’s quinoline core can intercalate with DNA, potentially inhibiting DNA replication and transcription. The sulfonic acid group may enhance the compound’s solubility and facilitate its interaction with biological membranes. Additionally, the nitrophenylacetamido moiety can participate in redox reactions, contributing to the compound’s overall biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Hydroxyquinoline: A simpler analog with similar quinoline core but lacking the sulfonic acid and nitrophenylacetamido groups.
Quinoline-5-sulfonic acid: Contains the sulfonic acid group but lacks the nitrophenylacetamido moiety.
4-Nitrophenylacetamide: Contains the nitrophenylacetamido group but lacks the quinoline core and sulfonic acid group.
Uniqueness
8-Hydroxy-7-(2-hydroxy-2-(4-nitrophenyl)acetamido)quinoline-5-sulfonic acid trihydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the quinoline core, sulfonic acid group, and nitrophenylacetamido moiety allows for diverse applications in various fields of research .
Eigenschaften
CAS-Nummer |
63680-64-8 |
|---|---|
Molekularformel |
C17H19N3O11S |
Molekulargewicht |
473.4 g/mol |
IUPAC-Name |
8-hydroxy-7-[[2-hydroxy-2-(4-nitrophenyl)acetyl]amino]quinoline-5-sulfonic acid;trihydrate |
InChI |
InChI=1S/C17H13N3O8S.3H2O/c21-15(9-3-5-10(6-4-9)20(24)25)17(23)19-12-8-13(29(26,27)28)11-2-1-7-18-14(11)16(12)22;;;/h1-8,15,21-22H,(H,19,23)(H,26,27,28);3*1H2 |
InChI-Schlüssel |
YMOHQCIVLNQJJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)NC(=O)C(C3=CC=C(C=C3)[N+](=O)[O-])O)S(=O)(=O)O.O.O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


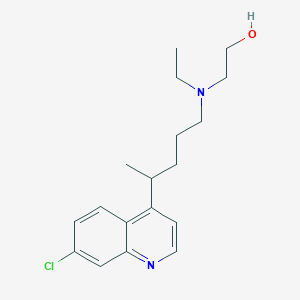
![2-[(2-Methylbenzo[h]quinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B12897966.png)
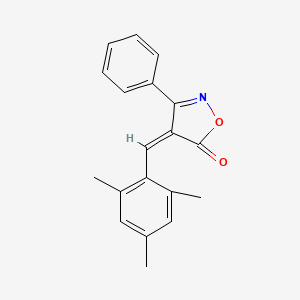
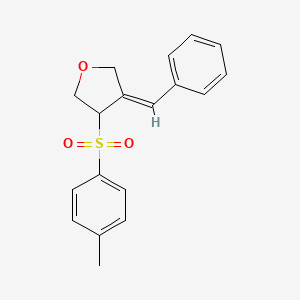

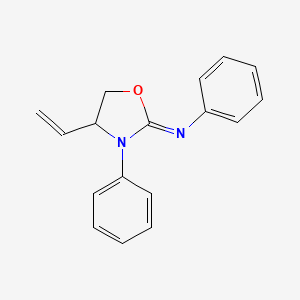
![Furo[2,3-f]-1,3-benzodioxole, 6-ethyl-7-methyl-](/img/structure/B12897993.png)

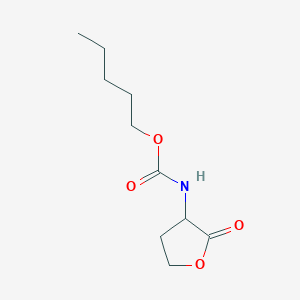
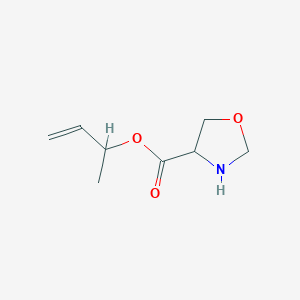

![7-Methyl-7H-pyrrolo[2,3-b]pyridine](/img/structure/B12898023.png)
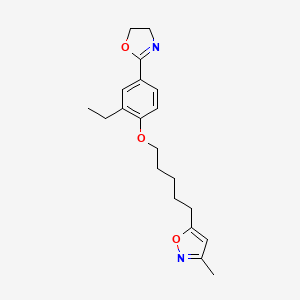
![3-(3-Fluoro-4-methoxyphenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12898031.png)
